

Application Notes: (2-Amino-5-Iodopyridin-3-Yl)Methanol in Medicinal Chemistry

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Compound of Interest

Compound Name: (2-Amino-5-Iodopyridin-3-Yl)Methanol

Cat. No.: B1285548

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For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a highly functionalized pyridine building block with significant potential in medicinal chemistry. Its unique trifunctional nature—possessing an amino group, an iodo substituent, and a hydroxymethyl group—renders it a versatile scaffold for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors and other targeted therapeutics. The strategic positioning of these functional groups allows for a variety of chemical modifications, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization.

The 2-amino group is a common pharmacophoric element in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase enzyme. The iodo group at the 5-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the chemical space around the pyridine core to enhance potency and selectivity. The 3-hydroxymethyl group can be further functionalized or can itself contribute to the molecule's pharmacokinetic and pharmacodynamic properties by participating in hydrogen bonding or improving solubility.

Key Applications:

- **Synthesis of Kinase Inhibitors:** This compound is an ideal starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The

2-aminopyridine moiety can anchor the molecule in the ATP-binding site, while the 5-position can be elaborated to target specific sub-pockets of the kinase.

- Fragment-Based Drug Discovery: **(2-Amino-5-Iodopyridin-3-Yl)Methanol** can be used as a starting point in fragment-based screening and subsequent fragment-to-lead campaigns.
- Elaboration of Privileged Scaffolds: The aminopyridine core is a well-established privileged scaffold in medicinal chemistry. This building block provides a pre-functionalized starting material for the rapid generation of diverse compound libraries.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of (2-Amino-5-Iodopyridin-3-Yl)Methanol

Entry	Coupling Partner (Ar-B(OH) ₂)	Cross-Coupling Reaction	Product	Representative Yield (%)
1	Phenylboronic acid	Suzuki-Miyaura	(2-Amino-5-phenylpyridin-3-yl)methanol	85
2	4-Methoxyphenylboronic acid	Suzuki-Miyaura	(2-Amino-5-(4-methoxyphenyl)pyridin-3-yl)methanol	88
3	Pyrimidin-5-ylboronic acid	Suzuki-Miyaura	(2-Amino-5-(pyrimidin-5-yl)pyridin-3-yl)methanol	75
4	Aniline	Buchwald-Hartwig	(2-Amino-5-(phenylamino)pyridin-3-yl)methanol	70
5	Phenylacetylene	Sonogashira	(2-Amino-5-(phenylethynyl)pyridin-3-yl)methanol	80

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the coupling partners.

Table 2: Representative Biological Activity of Kinase Inhibitors Containing the 2-Aminopyridine Scaffold

Compound Class	Target Kinase	Representative IC ₅₀ (nM)
Pyrido[2,3-d]pyrimidines	EGFR	10 - 100
Aminopyridine-based inhibitors	p38 MAPK	5 - 50
Imidazo[1,2-a]pyridines	ALK	1 - 20
Pyrazolopyridines	JAK2	20 - 150

Note: This table provides a general range of potencies for kinase inhibitors containing the 2-aminopyridine scaffold to illustrate the potential of derivatives of **(2-Amino-5-Iodopyridin-3-Yl)Methanol**.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **(2-Amino-5-Iodopyridin-3-Yl)Methanol** with an arylboronic acid.

Materials:

- **(2-Amino-5-Iodopyridin-3-Yl)Methanol**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
- Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

- Inert gas (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add **(2-Amino-5-Iodopyridin-3-Yl)Methanol** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Add the palladium catalyst (0.05 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the starting material).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of **(2-Amino-5-Iodopyridin-3-Yl)Methanol** with an amine.

Materials:

- **(2-Amino-5-Iodopyridin-3-Yl)Methanol**

- Amine (1.2 equivalents)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Ligand (e.g., Xantphos, 4 mol%)
- Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
- Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
- Schlenk tube or microwave vial
- Magnetic stirrer and stir bar
- Inert gas (Nitrogen or Argon)

Procedure:

- In a Schlenk tube or microwave vial, combine **(2-Amino-5-Iodopyridin-3-Yl)Methanol** (1.0 eq), the palladium pre-catalyst, the ligand, and the base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the anhydrous, degassed solvent.
- Add the amine (1.2 eq).
- Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed coupling of **(2-Amino-5-iodopyridin-3-Yl)Methanol** with a terminal alkyne.

Materials:

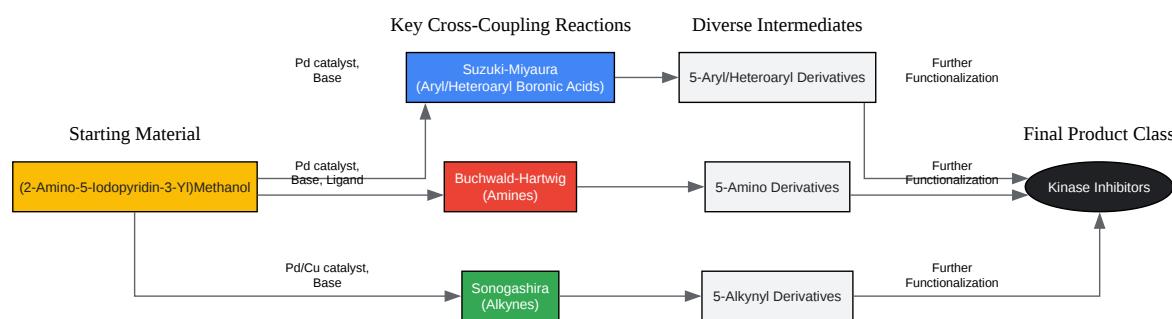
- **(2-Amino-5-iodopyridin-3-Yl)Methanol**
- Terminal alkyne (1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2 mol%)
- Copper(I) iodide (CuI , 4 mol%)
- Base (e.g., Triethylamine or Diisopropylethylamine, 3 equivalents)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide)
- Reaction vessel
- Magnetic stirrer and stir bar
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **(2-Amino-5-iodopyridin-3-Yl)Methanol** (1.0 eq), the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the vessel with an inert gas.
- Add the anhydrous, degassed solvent and the base.
- Add the terminal alkyne (1.5 eq) dropwise at room temperature.

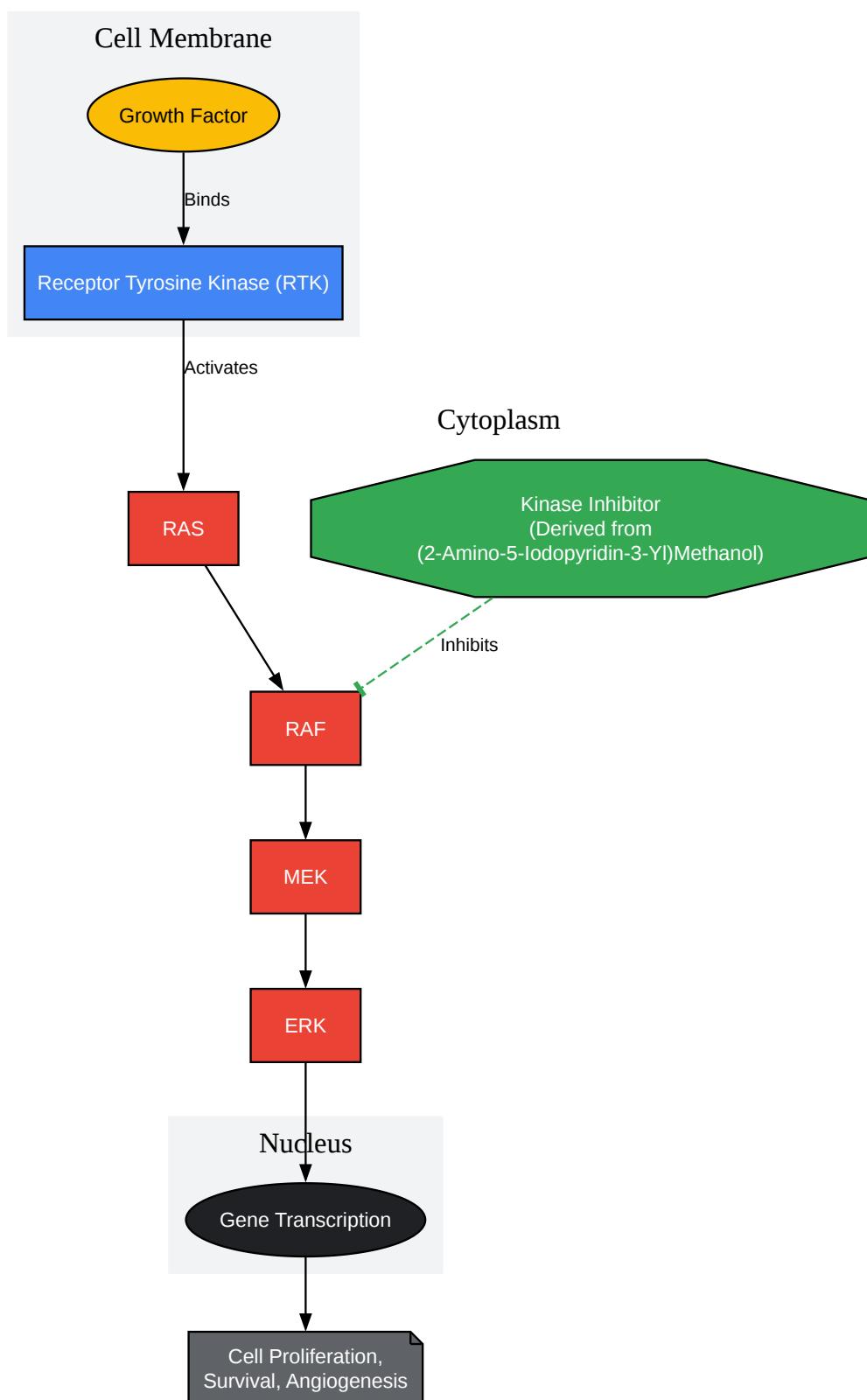
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by column chromatography.

Visualizations



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Caption: Synthetic workflow for kinase inhibitors.



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Caption: Inhibition of the MAPK/ERK signaling pathway.

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